6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure fused with a pyridine ring. Its molecular architecture includes:
- Ethyl and methyl ester groups at positions 6 and 3, respectively, contributing to lipophilicity and metabolic stability.
- A 4,5-dihydrothieno[2,3-c]pyridine scaffold, which enhances rigidity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c1-3-29-20(27)24-7-6-12-15(9-24)31-18(17(12)19(26)28-2)23-16(25)10-30-14-5-4-11(21)8-13(14)22/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRMMDXNBAXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate belongs to a class of thienopyridine derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of thienopyridine derivatives typically involves multi-step organic reactions. For this specific compound, the process may include:
- Formation of the Thienopyridine Core : Utilizing starting materials such as 2-(2,4-dichlorophenoxy)acetic acid derivatives.
- Acetamido Group Introduction : Achieved through acylation reactions.
- Dicarboxylation : Final modifications to introduce dicarboxylate functionalities.
Antimicrobial Activity
Research has shown that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Case Study : A study involving thienopyridine derivatives indicated that modifications at the C4 position can enhance antibacterial activity. Compounds with electron-withdrawing groups (like bromophenyl) showed decreased activity against certain bacterial strains .
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 7b | 6.25 | 50 |
Anti-inflammatory Properties
The presence of the dichlorophenoxy group in the structure suggests potential anti-inflammatory activity. Similar compounds have been reported to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
- Mechanism of Action : Inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation.
Cytotoxicity
In vitro studies on related thienopyridine derivatives have also assessed cytotoxic effects against cancer cell lines. The results indicate varying degrees of cytotoxicity depending on structural modifications.
- Findings : Certain derivatives were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Research Findings
Recent studies have expanded the understanding of the biological activities associated with this class of compounds:
- Antiviral Activity : Some thienopyridine derivatives have shown promise against viral infections by interfering with viral replication processes.
- Cytotoxic Effects : Compounds were tested against various cancer cell lines, revealing IC50 values that suggest potential for further development as anticancer agents .
Scientific Research Applications
Structural Characteristics
The structure of this compound features a thieno[2,3-c]pyridine core with multiple functional groups that enhance its biological activity. The presence of the 2,4-dichlorophenoxy moiety is particularly noteworthy due to its known pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit significant anticancer properties. For instance:
- A study published in ResearchGate highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. This method allows for the evaluation of drug efficacy in a more physiologically relevant environment compared to traditional monolayer cell cultures .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Derivatives of 2-(2,4-Dichlorophenoxy)acetic acid , which share structural similarities with our compound of interest, have been reported to selectively inhibit the COX-2 enzyme, suggesting a promising pathway for therapeutic development .
Neuroprotective Effects
There is emerging evidence that thieno[2,3-c]pyridine derivatives can exhibit neuroprotective effects. Research has indicated that these compounds may help mitigate neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways.
Table 1: Summary of Key Studies on Applications
Detailed Insights from Research
- Anticancer Mechanisms : The anticancer properties are attributed to the ability of the compound to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with chemotherapy.
- Inflammation Pathway Modulation : The inhibition of COX-2 not only reduces inflammation but also has implications for cancer progression since chronic inflammation is a known risk factor for various cancers.
- Neuroprotection : The neuroprotective effects observed in animal models suggest that this compound could be further explored for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity and Stability
Halogenated Substituents: The 2,4-dichlorophenoxy group in the target compound enhances electrophilicity and may improve interactions with hydrophobic binding pockets, similar to chlorinated analogues in antitubulin agents . In contrast, compound 3d uses a 3,4,5-trimethoxyphenyl group, which is associated with microtubule disruption in cancer therapeutics .
Ester vs. Amide Linkages: The target compound’s acetamido linkage at position 2 increases hydrolytic stability compared to compounds with direct aryl-amino bonds (e.g., 3d), which may undergo oxidative deamination .
Spectroscopic and Analytical Trends
- ¹H-NMR : Ethyl ester protons in the target compound and 3d resonate near δ 1.19–4.06, consistent with analogous esters in and .
- MS Data : The target compound’s estimated molecular weight (~550 g/mol) aligns with derivatives in –8, though exact HRMS data are lacking .
- IR Spectroscopy: Absence of cyano (C≡N) or nitro (NO₂) peaks distinguishes the target compound from 2c and 1l .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
